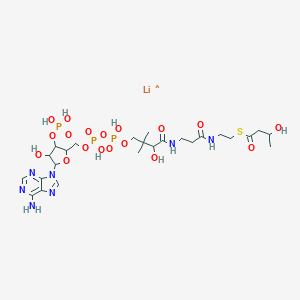![molecular formula C21H20Cl2N4O4S B009191 2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole CAS No. 104495-87-6](/img/structure/B9191.png)
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole, commonly known as DCABT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCABT is a member of the azobenzene family of compounds, which are known for their ability to undergo reversible photoisomerization upon exposure to light. This property has made DCABT a popular choice for use in a variety of research applications, including as a photoswitchable fluorescent probe and as a tool for studying protein dynamics.
Mecanismo De Acción
The mechanism of action of DCABT is based on its ability to undergo reversible photoisomerization. When DCABT is irradiated with UV light, it undergoes a change in structure from the trans to the cis form. This change in structure results in a shift in the absorption and emission spectra of the compound, allowing it to be used as a photoswitchable fluorescent probe.
Efectos Bioquímicos Y Fisiológicos
DCABT has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCABT is its ability to undergo reversible photoisomerization, which allows it to be used as a photoswitchable fluorescent probe. This property has made DCABT a popular choice for use in a variety of research applications. However, one limitation of DCABT is that it requires UV light for activation, which can limit its use in certain biological systems.
Direcciones Futuras
There are many potential future directions for research involving DCABT. One possible area of research is the development of new photoswitchable fluorescent probes based on the structure of DCABT. Another area of research is the use of DCABT as a tool for studying protein dynamics and interactions. Additionally, DCABT could be used in the development of new optogenetic tools for controlling cellular processes with light.
Métodos De Síntesis
The synthesis of DCABT typically involves the reaction of 2-aminothiophenol with 4-nitrobenzene-1-diazonium tetrafluoroborate, followed by reduction of the resulting intermediate to yield the final product. This method has been well-established in the literature and has been used to produce DCABT in high yields.
Aplicaciones Científicas De Investigación
DCABT has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of DCABT is as a photoswitchable fluorescent probe. When DCABT is irradiated with UV light, it undergoes a reversible photoisomerization from the trans to the cis form. This change in structure results in a shift in the absorption and emission spectra of the compound, allowing it to be used as a fluorescent probe that can be selectively turned on and off with light.
Propiedades
Número CAS |
104495-87-6 |
|---|---|
Nombre del producto |
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole |
Fórmula molecular |
C21H20Cl2N4O4S |
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C21H20Cl2N4O4S/c1-13(28)30-9-7-27(8-10-31-14(2)29)16-5-3-15(4-6-16)25-26-21-24-19-11-17(22)18(23)12-20(19)32-21/h3-6,11-12H,7-10H2,1-2H3 |
Clave InChI |
NEGIOJOAQRZRLF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
SMILES canónico |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Sinónimos |
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















